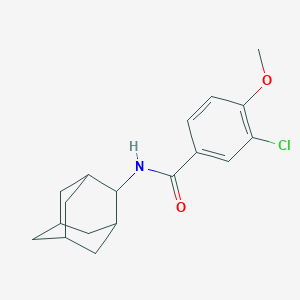![molecular formula C18H19ClN2O2 B278523 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and biochemistry.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. For example, Kim et al. (2017) proposed that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide have been studied in various contexts. For example, a study by Liu et al. (2016) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce oxidative stress in rat liver cells. Additionally, Kim et al. (2017) reported that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce the production of pro-inflammatory cytokines in human cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide. For example, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, studies could explore the use of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in combination with other drugs or therapies. Finally, research could focus on elucidating the mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide to better understand its potential applications.
Synthesis Methods
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a study by Zhang et al. (2013).
Scientific Research Applications
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory effects in a study by Kim et al. (2017). Additionally, 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been investigated for its potential as an anticancer agent. A study by Li et al. (2018) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide inhibited the growth of lung cancer cells in vitro.
properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-3-14(12-17(13)19)18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
SGZUPPQBLNRFAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)